molecular formula C7H14ClNO B2931858 Ethyl cyclobutanecarbimidate hydrochloride CAS No. 854451-65-3

Ethyl cyclobutanecarbimidate hydrochloride

Cat. No. B2931858
CAS RN: 854451-65-3
M. Wt: 163.65
InChI Key: XRTYFGSBCOUVOP-UHFFFAOYSA-N
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Description

Ethyl cyclobutanecarbimidate hydrochloride is a chemical compound with the CAS Number: 854451-65-3 . It has a molecular weight of 163.65 and its IUPAC name is cyclobutylidene (ethoxy)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for Ethyl cyclobutanecarbimidate hydrochloride is 1S/C7H13NO.ClH/c1-2-9-7(8)6-4-3-5-6;/h2-5,8H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

Ethyl cyclobutanecarbimidate hydrochloride is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Tandem Catalysis for Asymmetric Coupling

A study highlights the use of a cobalt catalyst to couple ethylene with enynes to produce chiral cyclobutanes. This process is significant as it transforms simple precursors into cyclobutanes, which are found in many biologically important natural products and pharmaceuticals. The cobalt-catalyzed route offers a method to form complex cyclobutanes with all-carbon quaternary centers, starting from inexpensive materials like 1,3-enynes and ethylene (Pagar & RajanBabu, 2018).

Bioactive Cyclobutane-Containing Alkaloids

Research on natural cyclobutane-containing alkaloids and synthetic compounds from terrestrial and marine species reveals over 210 compounds with antimicrobial, antibacterial, anticancer, and other activities. This review underscores the importance of cyclobutane structures in developing therapeutic agents and their diverse biological activities (Dembitsky, 2007).

Cyclobutanes in Drug Candidates

Cyclobutanes are increasingly incorporated into medicinal chemistry due to their unique structural features and chemical inertness, contributing to favorable drug properties. Their application spans from preventing cis/trans-isomerization, replacing larger cyclic systems, to increasing metabolic stability, showcasing the versatility and importance of cyclobutane rings in drug design (van der Kolk et al., 2022).

Synthesis of Purine Nucleosides

The photochemical [2 + 2] cycloaddition of certain furanones to ethylene and acetylene has been utilized to synthesize purine cyclobutane and cyclobutene-fused nucleosides. These nucleoside analogues, containing a halogen atom, were developed to exhibit anti-HIV activity, highlighting the potential of cyclobutane derivatives in antiviral therapies (Flores et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements include H302, H315, H319, H335 . These statements indicate that the compound can be harmful if swallowed, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl cyclobutanecarboximidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-9-7(8)6-4-3-5-6;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTYFGSBCOUVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1CCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl cyclobutanecarbimidate hydrochloride

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